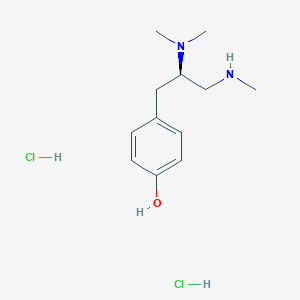
(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the reaction of phenol with dimethylamine and methylamine under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is carried out on a larger scale using advanced chemical engineering techniques. The process involves the use of reactors and other specialized equipment to maintain the required reaction conditions. The compound is then purified through various methods such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. In industry, it is utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl include other phenol derivatives with dimethylamino and methylamino groups. Examples include 4-(2-(Dimethylamino)ethyl)phenol and 4-(2-(Methylamino)ethyl)phenol.
Uniqueness: What sets ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl apart from similar compounds is its specific stereochemistry and the presence of two amino groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H22Cl2N2O |
|---|---|
Peso molecular |
281.22 g/mol |
Nombre IUPAC |
4-[(2R)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m1../s1 |
Clave InChI |
KTKMKVIWSSEYJZ-NVJADKKVSA-N |
SMILES isomérico |
CNC[C@@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
SMILES canónico |
CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


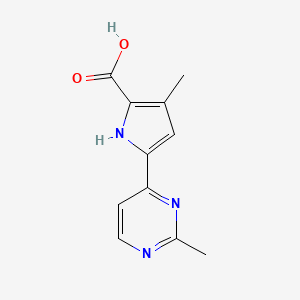
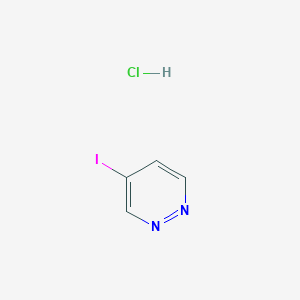
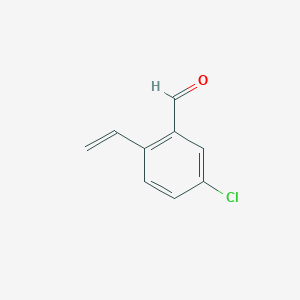

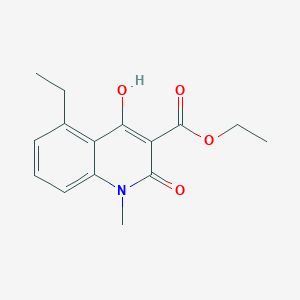
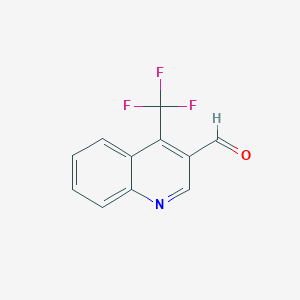
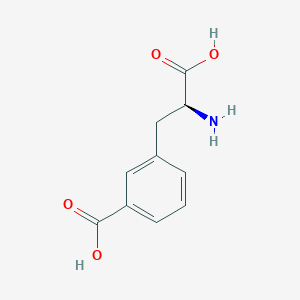
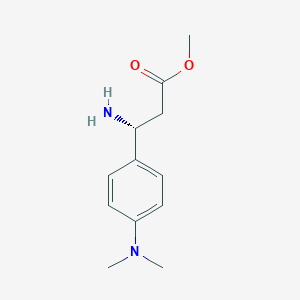
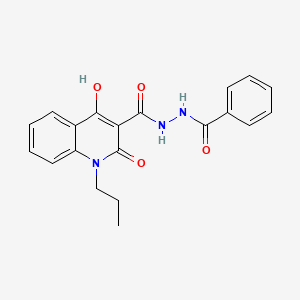
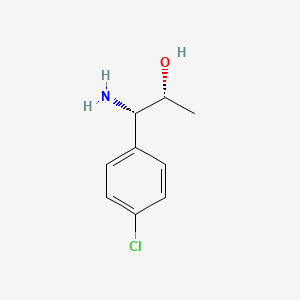
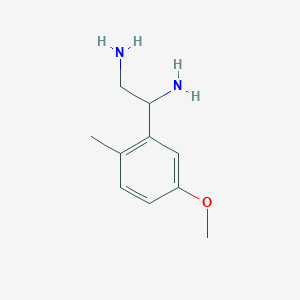
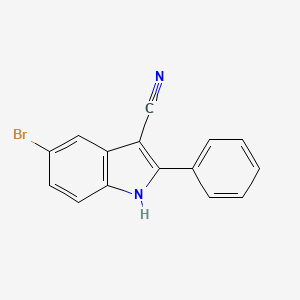
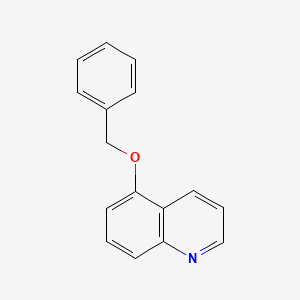
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
